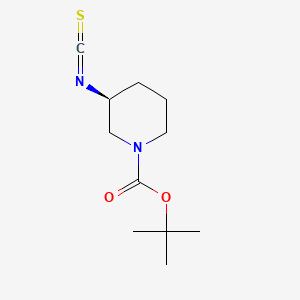
tert-butyl(3S)-3-isothiocyanatopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an isothiocyanate group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group, leading to the formation of thiourea or thiocarbamate derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction Reactions: Reduction of the isothiocyanate group can yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Thiocarbamate Derivatives: Formed from nucleophilic substitution with alcohols.
N-Oxide Derivatives: Formed from oxidation of the piperidine ring.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein modification. The isothiocyanate group can covalently modify cysteine residues in proteins, making it a useful tool for probing protein function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate involves the covalent modification of target molecules. The isothiocyanate group reacts with nucleophilic sites, such as the thiol groups of cysteine residues in proteins, forming stable thiourea linkages. This covalent modification can alter the function of the target protein, leading to changes in cellular processes. The molecular targets and pathways involved depend on the specific context in which the compound is used, but common targets include enzymes and signaling proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl isothiocyanate: A simpler compound with similar reactivity but lacking the piperidine ring.
Piperidine-1-carboxylate derivatives: Compounds with similar structural features but different functional groups, such as tert-butyl (3S)-3-aminopiperidine-1-carboxylate.
Isothiocyanate-containing compounds: Other compounds containing the isothiocyanate group, such as phenyl isothiocyanate and allyl isothiocyanate.
Uniqueness
Tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate is unique due to the combination of the tert-butyl group, the isothiocyanate group, and the piperidine ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H18N2O2S |
|---|---|
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-isothiocyanatopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(7-13)12-8-16/h9H,4-7H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
IKQQACDYIJWBPQ-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N=C=S |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


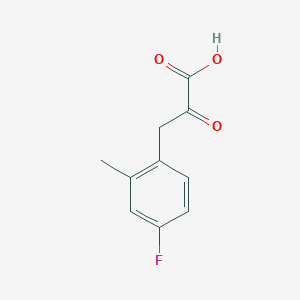
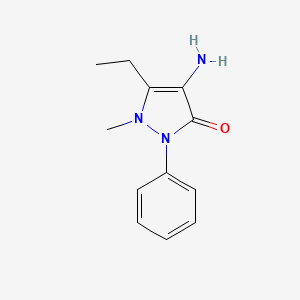
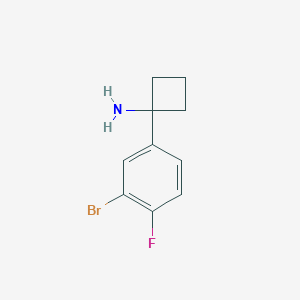
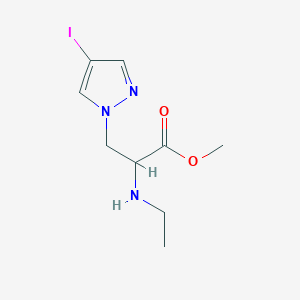
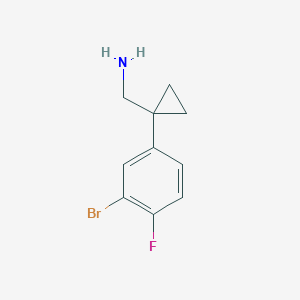
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13540351.png)

![2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide](/img/structure/B13540358.png)
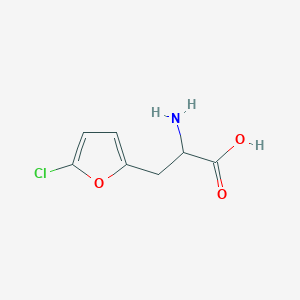
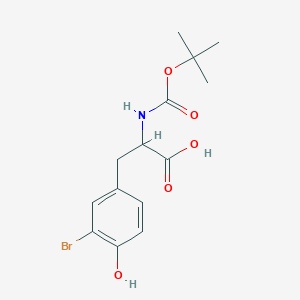
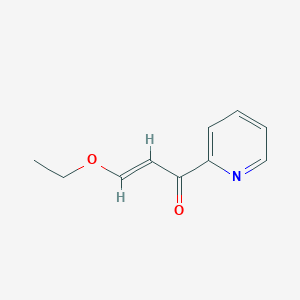
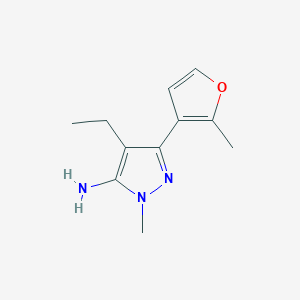
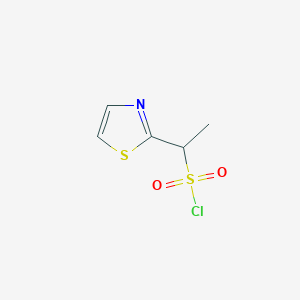
![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)
